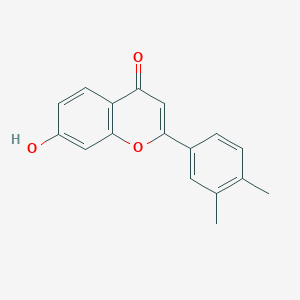

2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one

Description

Properties

IUPAC Name |

2-(3,4-dimethylphenyl)-7-hydroxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-10-3-4-12(7-11(10)2)16-9-15(19)14-6-5-13(18)8-17(14)20-16/h3-9,18H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUFUZACSOGZQFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one typically involves the condensation of 3,4-dimethylbenzaldehyde with 7-hydroxy-4-chromenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or quinone derivative.

Reduction: The carbonyl group in the chromenone ring can be reduced to form a dihydro derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential antioxidant and anti-inflammatory properties, which may have therapeutic implications.

Medicine: Investigated for its anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.

Industry: Utilized in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes.

Mechanism of Action

The biological activity of 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one is primarily attributed to its ability to interact with various molecular targets and pathways. For instance, its antioxidant activity is due to its capacity to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, thereby exerting anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one and its analogs:

Table 1: Structural and Functional Comparison of Chromen-4-one Derivatives

Key Findings:

Methoxy groups (e.g., in and compounds) increase metabolic resistance due to hindered oxidative degradation .

Hydroxyl groups (e.g., 4',7-Dihydroxyflavone in ) enhance hydrogen-bonding capacity, correlating with higher antioxidant activity in vitro .

Biological Implications: Methoxy-rich analogs (e.g., ) are prevalent in natural flavonoids (e.g., polymethoxyflavones) and exhibit anti-cancer properties via kinase inhibition . The target’s lack of polar groups on the chromenone ring (except 7-OH) may limit solubility but improve blood-brain barrier penetration relative to polyhydroxylated flavones .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves Claisen-Schmidt condensation between a substituted acetophenone (e.g., 3,4-dimethylacetophenone) and a hydroxylated benzaldehyde derivative. Key steps include:

- Step 1 : Base-catalyzed condensation under reflux (e.g., ethanol/KOH) to form the chalcone intermediate.

- Step 2 : Cyclization using acidic conditions (e.g., H₂SO₄) to yield the chromen-4-one core.

- Purification : Column chromatography (e.g., petroleum ether/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. How can spectroscopic techniques be employed to characterize 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one?

- Methodological Answer :

- NMR :

- ¹H NMR : The 7-hydroxy proton appears as a singlet at δ 12.8–13.2 ppm (DMSO-d₆). The 3,4-dimethylphenyl group shows aromatic protons as a multiplet (δ 6.8–7.4 ppm) and methyl groups as singlets (δ 2.2–2.4 ppm) .

- ¹³C NMR : The carbonyl (C-4) resonates at δ 178–182 ppm, while the chromenone C-2 and C-3 carbons appear at δ 160–165 ppm .

- MS : ESI-MS typically shows [M+H]⁺ at m/z 297.1 (calculated: 297.1) with fragmentation peaks at m/z 253 (loss of CO) and 135 (3,4-dimethylphenyl ion) .

- IR : Strong absorption at 1650–1680 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (O-H stretch) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents in 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL-2018 for refinement) provides precise bond lengths and angles. For example:

- Key Metrics : C-7 hydroxyl group forms intramolecular hydrogen bonds with the C-4 carbonyl (O···O distance: 2.65–2.70 Å), stabilizing the planar structure .

- Disorder Handling : For disordered methyl groups, PART and ISOR commands in SHELX refine occupancy ratios (e.g., 60:40 split) .

Q. What strategies can address contradictory reports on the compound’s biological activity (e.g., antioxidant vs. pro-oxidant effects)?

- Methodological Answer :

- Assay Standardization : Use validated protocols (e.g., DPPH radical scavenging with Trolox controls) and quantify cellular ROS via fluorometric probes (e.g., DCFH-DA) .

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 7-methoxy or 3-fluoro derivatives) to isolate substituent effects. For example:

- Data Table :

| Substituent | Antioxidant IC₅₀ (µM) | Pro-Oxidant Threshold (µM) |

|---|---|---|

| 7-OH | 12.3 ± 1.2 | >50 |

| 7-OCH₃ | 28.7 ± 2.1 | 35 ± 3.0 |

| 3-F | 45.6 ± 3.8 | 22 ± 1.5 |

- Conclusion : The 7-hydroxy group enhances antioxidant activity, while electron-withdrawing groups (e.g., -F) promote pro-oxidant behavior at lower thresholds .

Q. How can computational methods predict the compound’s interaction with cytochrome P450 enzymes?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with CYP3A4 crystal structure (PDB: 1TQN). Key findings:

- Binding Energy : −8.2 kcal/mol for the 3,4-dimethylphenyl moiety in the hydrophobic pocket.

- Hydrogen Bonds : 7-hydroxy group interacts with Thr-309 (2.1 Å) .

- MD Simulations : AMBER-20 with 100 ns trajectories confirm stable binding (RMSD < 2.0 Å) and highlight metabolic stability at the 7-position .

Data Contradiction Analysis

Q. Why do studies report varying solubility profiles for 2-(3,4-Dimethylphenyl)-7-hydroxychromen-4-one in aqueous media?

- Methodological Answer :

- pH Dependency : Solubility increases from 0.12 mg/mL (pH 2) to 1.8 mg/mL (pH 7.4) due to deprotonation of the 7-hydroxy group (pKa ≈ 9.5) .

- Co-Solvent Effects : DMSO enhances solubility (50 mg/mL) but may artifactually elevate bioactivity in cell-based assays. Use ≤0.1% DMSO in controls .

- Validation : HPLC-UV (λ = 254 nm) quantifies solubility with a calibration curve (R² > 0.99) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.